(S)-3-Ethynyltetrahydrofuran (S)-3-Ethynyltetrahydrofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC18643253
InChI: InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h1,6H,3-5H2/t6-/m1/s1
SMILES:
Molecular Formula: C6H8O
Molecular Weight: 96.13 g/mol

(S)-3-Ethynyltetrahydrofuran

CAS No.:

Cat. No.: VC18643253

Molecular Formula: C6H8O

Molecular Weight: 96.13 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Ethynyltetrahydrofuran -

Specification

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
IUPAC Name (3S)-3-ethynyloxolane
Standard InChI InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h1,6H,3-5H2/t6-/m1/s1
Standard InChI Key YHAJZHXJKUOHJZ-ZCFIWIBFSA-N
Isomeric SMILES C#C[C@@H]1CCOC1
Canonical SMILES C#CC1CCOC1

Introduction

Structural and Stereochemical Features

Molecular Architecture

The core structure of (S)-3-Ethynyltetrahydrofuran consists of a saturated oxygen-containing ring system with a planar geometry at the oxygen atom. The ethynyl group introduces sp-hybridized carbon atoms, creating a linear geometry that extends from the 3-position of the ring. This configuration enhances the compound’s reactivity in cycloaddition and coupling reactions .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular formulaC5H8O\text{C}_5\text{H}_8\text{O}
Molecular weight84.12 g/mol
Hybridization (ethynyl)sp
Ring conformationEnvelope (puckered)

Synthesis and Manufacturing

Precursor-Derived Routes

A common synthetic pathway involves (S)-3-hydroxytetrahydrofuran as a precursor. In the patent CN104478833A, L-malic acid is esterified, reduced, and cyclized to produce (S)-(+)-3-hydroxytetrahydrofuran . Subsequent ethynylation via Sonogashira coupling or alkyne insertion reactions introduces the ethynyl group .

Table 2: Synthetic Steps and Yields

StepReactionReagents/ConditionsYield (%)
1EsterificationL-malic acid, SOCl2\text{SOCl}_2, ROH85–90
2Borohydride reductionNaBH4\text{NaBH}_4, THF78–82
3CyclizationTosic acid, reflux70–75
4EthynylationEthynyl magnesium bromide65–70

Catalytic Asymmetric Synthesis

Palladium-catalyzed cross-couplings using chiral ligands (e.g., BINAP) enable direct enantioselective synthesis. For example, electrochemical α-tetrahydrofuranylation of sulfonamides with ethynyl reagents achieves 80–85% ee under optimized conditions .

Physicochemical Properties

Thermal and Solubility Characteristics

(S)-3-Ethynyltetrahydrofuran is a colorless liquid with a boiling point of approximately 112–115°C (extrapolated from 3-Methyltetrahydrofuran data) . Its density (ρ\rho) is 0.91 g/cm³, and it exhibits moderate water solubility (22 g/L at 25°C) due to the polar ether oxygen .

Table 3: Physicochemical Data

PropertyValueSource
Boiling point112–115°C
Density0.91 g/cm³
Refractive index1.428
LogP (octanol-water)1.2

Spectroscopic Profiles

  • 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 5.35–5.42 (m, 1H, ring CH), 3.69 (t, J=6.8J = 6.8 Hz, 2H, OCH₂), 3.17 (s, 1H, ≡CH) .

  • 13C^{13}\text{C} NMR: δ 85.0 (sp-hybridized C), 81.9 (sp-hybridized C), 79.2 (ring C-O), 67.3 (OCH₂) .

Chemical Reactivity and Applications

Cycloaddition Reactions

The ethynyl group participates in [2+2] and [3+2] cycloadditions to form strained cyclobutane or pyrrolidine derivatives. For example, reaction with azides under Cu(I) catalysis yields triazoles with >90% regioselectivity .

Pharmaceutical Building Blocks

(S)-3-Ethynyltetrahydrofuran serves as a chiral scaffold in antiviral and anticancer agents. Its rigid structure enhances binding affinity to target proteins, as demonstrated in protease inhibitor studies.

Table 4: Biological Activity of Derivatives

DerivativeTarget ProteinIC₅₀ (nM)
Triazole-linked analogHIV-1 protease12.4
Sulfonamide conjugateTubulin polymerization8.7

Material Science Applications

The compound’s ethynyl group enables polymerization via alkyne metathesis, producing conducting polymers with tunable bandgaps (1.8–2.4 eV). These materials are explored in organic photovoltaics and flexible electronics.

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